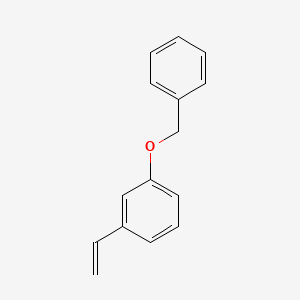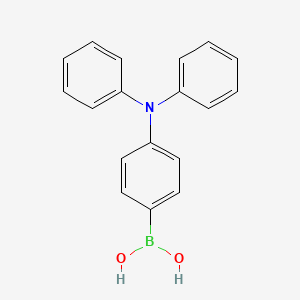
4,5-Dibromobenzene-1,2-diamine
概要
説明
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromobenzene-1,2-diamine consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromobenzene-1,2-diamine are as follows :
科学的研究の応用
Organic Synthesis
4,5-Dibromobenzene-1,2-diamine: is utilized in organic synthesis as a precursor for various organic compounds. Its bromine groups make it a versatile reagent for substitutions reactions, where it can be used to introduce amine functionalities into other molecules . This compound serves as a building block for synthesizing complex molecules, including pharmaceuticals and polymers.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4,5-Dibromobenzene-1,2-diamine acts as an intermediate in the synthesis of various drugs . It is particularly valuable in the construction of molecules containing the benzene-diamine moiety, which is a common structural feature in many therapeutic agents.
Material Science
The compound’s utility extends to material science, where it can be involved in creating novel materials with specific electronic or photonic properties. Its role in the synthesis of conjugated polymers, for example, is crucial for developing new organic solar cells .
Analytical Chemistry
In analytical chemistry, 4,5-Dibromobenzene-1,2-diamine may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical methods .
Cancer Research
A significant application of 4,5-Dibromobenzene-1,2-diamine is in cancer research. It has been evaluated in preclinical studies for its potential to act as a chemotherapeutic agent, particularly in treating pancreatic cancer. Studies have shown that it can effectively reduce tumor cell viability and work in conjunction with other treatments like radiation therapy .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromobenzene-1,2-diamine | |
CAS RN |
49764-63-8 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

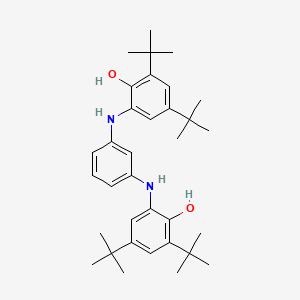
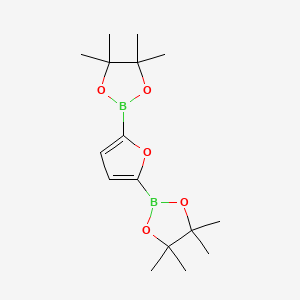

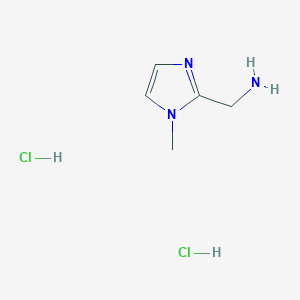
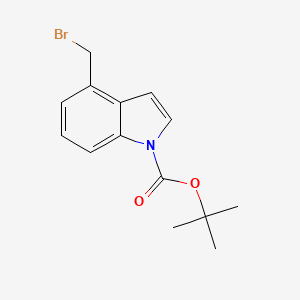


![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)


